molecular formula C12H10N2O4S B8344219 3-(Pyridine-2-sulfonamido)benzoic acid

3-(Pyridine-2-sulfonamido)benzoic acid

Cat. No.: B8344219
M. Wt: 278.29 g/mol
InChI Key: MMIZRUYWCCOSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridine-2-sulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone linked to a pyridine-2-sulfonamide group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties. The pyridine moiety in this compound introduces aromaticity and hydrogen-bonding capabilities, which can influence molecular interactions in biological systems or synthetic applications.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

3-(pyridin-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-4-3-5-10(8-9)14-19(17,18)11-6-1-2-7-13-11/h1-8,14H,(H,15,16)

InChI Key

MMIZRUYWCCOSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
3-(Pyridine-2-sulfonamido)benzoic acid C₁₂H₁₀N₂O₄S 302.29 -SO₂NH- linker, pyridine-2-yl Enzyme inhibition, APIs
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S 312.73 Cl at C4, -SO₂NH- linker Antimicrobial agents
3-Methyl-2-(pyridine-4-amido)benzoic acid C₁₄H₁₂N₂O₃ 268.26 Methyl at C3, pyridine-4-yl Metabolic stability studies
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide C₁₉H₁₅N₃O₃S₂ 421.47 Benzothiazole, methyl-pyridone Antiviral research

Key Observations :

Methyl groups (e.g., in 3-Methyl-2-(pyridine-4-amido)benzoic acid) improve metabolic stability by sterically shielding reactive sites, as noted in pharmacokinetic studies .

Heterocyclic Modifications :

  • Replacement of the pyridine ring with benzothiazole (as in ) introduces a fused aromatic system, which may enhance π-π stacking interactions in antiviral targets .

Linker Flexibility :

  • The -SO₂NH- linker in this compound provides conformational rigidity, favoring selective binding to enzymes like carbonic anhydrase or kinases .

Solubility and Stability

  • Aqueous Solubility: The unsubstituted benzoic acid derivative (this compound) shows moderate solubility in polar solvents (e.g., ethanol, DMSO), whereas chloro-substituted analogues require co-solvents due to increased hydrophobicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate that methyl-substituted derivatives (e.g., 3-Methyl-2-(pyridine-4-amido)benzoic acid) exhibit higher melting points (~220°C) compared to the parent compound (~195°C), suggesting enhanced crystalline stability .

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